molecular formula C26H16N2O8 B10877412 Bis(4-nitrophenyl) biphenyl-2,5-dicarboxylate

Bis(4-nitrophenyl) biphenyl-2,5-dicarboxylate

Cat. No.: B10877412
M. Wt: 484.4 g/mol
InChI Key: NVDYYQCHEGTMPE-UHFFFAOYSA-N
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Description

Biphenyl-4,4′-dicarboxylic acid (BPDC) , belongs to the class of monomers known as aromatic dicarboxylic acids. Its chemical formula is C14H10O4. BPDC-based polymers exhibit excellent thermal stability, making them suitable for applications where high-temperature resistance is required .

Preparation Methods

Synthetic Routes::

    Direct Synthesis: BPDC can be synthesized by the direct reaction of biphenyl-4,4’-dicarboxylic acid chloride with phenol in the presence of a base.

    Esterification: The dimethyl ester of biphenyl-4,4’-dicarboxylic acid can be prepared by reacting the acid with methanol in the presence of an acid catalyst.

Industrial Production Methods:: BPDC is industrially produced through the esterification route, followed by purification and isolation.

Chemical Reactions Analysis

BPDC undergoes various chemical reactions:

    Ester Hydrolysis: The ester linkage can be hydrolyzed to regenerate the carboxylic acid.

    Substitution Reactions: BPDC can undergo nucleophilic substitution reactions at the carboxylate groups.

    Polymerization: BPDC is used as a monomer to prepare high-performance polymers with excellent thermal stability.

Common reagents include bases (such as sodium hydroxide), acid catalysts (such as sulfuric acid), and nucleophiles (such as amines).

Major products include BPDC-based polymers used in electrical insulation, encapsulation, and high-performance electronic devices.

Scientific Research Applications

BPDC finds applications in various fields:

    Electronics: Used in liquid crystal polymers for electronics, optical devices, and automotive applications.

    Metal-Organic Frameworks (MOFs): BPDC serves as a linker or ligand in MOFs with applications in gas storage, catalysis, sensing, and separation technology.

    Biomedical Applications: Used in drug delivery systems and biomaterials due to its chemical properties.

Mechanism of Action

The exact mechanism by which BPDC exerts its effects depends on the specific application. For example, in MOFs, it contributes to the framework’s structure and properties.

Comparison with Similar Compounds

Properties

Molecular Formula

C26H16N2O8

Molecular Weight

484.4 g/mol

IUPAC Name

bis(4-nitrophenyl) 2-phenylbenzene-1,4-dicarboxylate

InChI

InChI=1S/C26H16N2O8/c29-25(35-21-11-7-19(8-12-21)27(31)32)18-6-15-23(24(16-18)17-4-2-1-3-5-17)26(30)36-22-13-9-20(10-14-22)28(33)34/h1-16H

InChI Key

NVDYYQCHEGTMPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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